1,2,3,4-Tetrahydroacridine-9-carboxamide
概要
説明
1,2,3,4-Tetrahydroacridine-9-carboxamide is a compound with the CAS Number: 42878-53-51. It is a powder with a molecular weight of 226.281. It is also known as tacrine2.
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide can be achieved from Cyclohexanone and 2-Aminobenzonitrile2. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives3.
Molecular Structure Analysis
The IUPAC name for this compound is 1,2,3,4-tetrahydro-9-acridinecarboxamide1. The InChI code for this compound is 1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17)1.
Chemical Reactions Analysis
The electrochemical investigations of 1,2,3,4-tetrahydroacridine-9-carboxamide were carried out in two organic solvents, acetonitrile (ACN) and dimethylformamide (DMF), using three methods: cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry4. The behavior of this compound in ACN is similar to that in DMF in the cathodic domains4.
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 226.281. The storage temperature is room temperature1. The purity of the compound is 95%1.
科学的研究の応用
Cardiac Research
1,2,3,4-Tetrahydroacridine-9-carboxamide (THA) shows potential in cardiac research. Osterrieder (1987) found that THA acts as a potent blocker of cardiac potassium channels, affecting myocardial membrane currents in guinea-pig isolated ventricular myocytes. This indicates its possible role in studying cardiac function and disorders (Osterrieder, 1987).
DNA Interaction and Anticancer Properties
THA derivatives have been studied for their interaction with various DNA structures, with implications for anticancer therapy. Howell et al. (2012) examined the effects of novel 9‐aminoacridine carboxamides on DNA tertiary structures and their antiproliferative activity, highlighting their potential in developing antitumor agents (Howell et al., 2012).
Molecular Synthesis and Analysis
Giudice et al. (1997) focused on synthesizing various derivatives of THA, providing a foundation for further research into its applications (Giudice et al., 1997). Additionally, a theoretical study by Pop et al. (1989) on THA and its derivatives offered insights into their chemical properties and stability, contributing to our understanding of their potential applications (Pop et al., 1989).
RNA Polymerase Inhibition
THA has shown inhibitory effects on RNA polymerase in Escherichia coli, as studied by Nicholson and Peacocke (1966). This suggests its potential application in studying gene expression and regulation [(Nicholson & Peacocke, 1966)](https://consensus.app/papers/inhibition-ribonucleic-polymerase-acridines-nicholson/4b8a6506e0845e988a6b0d74adb2f163/?utm_source=chatgpt).
Crystallography and Drug-DNA Interactions
Research by Hudson et al. (1987) on the molecular structures of THA derivatives has implications for understanding how these compounds interact with DNA, crucial for developing cancer therapies (Hudson et al., 1987).
Alzheimer's Disease Therapeutics
Shutske et al. (1989) reported the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which inhibit acetylcholinesterase and show potential as Alzheimer's disease therapeutics (Shutske et al., 1989).
Antileukemic Activity
Denny and Cain (1978) studied the structure-activity relationships of THA derivatives for antileukemic activity, providing insights into the design of anticancer drugs (Denny & Cain, 1978).
Cytotoxicity Studies
Deady et al. (2000) synthesized and evaluated benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives, assessing their cytotoxic activity. These studies contribute to understanding the role of THA derivatives in cancer treatment (Deady et al., 2000).
Diabetic Disease Management
Abdel Megeed et al. (2017) assessed novel 9-substituted tetrahydroacridine derivatives for managing diabetic disease in rats, showing the diverse therapeutic potential of THA derivatives (Abdel Megeed et al., 2017).
Safety And Hazards
The current use of tacrine is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects (including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity)2.
将来の方向性
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections3. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required3.
特性
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGYLXFQIZWHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366250 | |
Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroacridine-9-carboxamide | |
CAS RN |
42878-53-5 | |
Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。